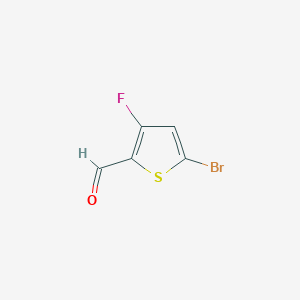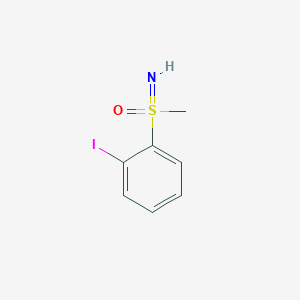
N2,4,6-Trimethylpyrimidine-2,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2,4,6-Trimethylpyrimidine-2,5-diamine is a heterocyclic organic compound with a pyrimidine ring structure It is characterized by the presence of three methyl groups at positions 2, 4, and 6, and two amino groups at positions 2 and 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,4,6-Trimethylpyrimidine-2,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylpyrimidine with ammonia or an amine source under elevated temperatures and pressures. The reaction conditions, such as temperature, pressure, and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the compound in its desired form.
化学反応の分析
Types of Reactions
N2,4,6-Trimethylpyrimidine-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
科学的研究の応用
N2,4,6-Trimethylpyrimidine-2,5-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of N2,4,6-Trimethylpyrimidine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
5-Methylpyrimidine-2,4-diamine: Similar structure but with a single methyl group at position 5.
N2-Methyl-5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine: Contains additional functional groups, leading to different properties and applications.
Uniqueness
N2,4,6-Trimethylpyrimidine-2,5-diamine is unique due to the presence of three methyl groups and two amino groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H12N4 |
|---|---|
分子量 |
152.20 g/mol |
IUPAC名 |
2-N,4,6-trimethylpyrimidine-2,5-diamine |
InChI |
InChI=1S/C7H12N4/c1-4-6(8)5(2)11-7(9-3)10-4/h8H2,1-3H3,(H,9,10,11) |
InChIキー |
JXAGNBSKBASCEI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)NC)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane](/img/structure/B13108696.png)


![[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione](/img/structure/B13108706.png)
![Racemic-(6R',7R')-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13108717.png)



